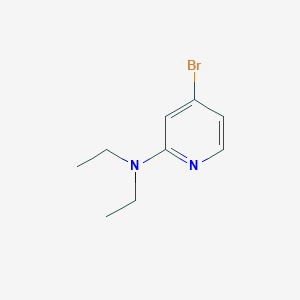
4-Bromo-N,N-diethylpyridin-2-amine
Overview
Description
4-Bromo-N,N-diethylpyridin-2-amine is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Bromo-N,N-diethylpyridin-2-amine is a brominated pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H14BrN
- Molecular Weight : Approximately 237.52 g/mol
- Structure : The compound features a bromo-substituted pyridine ring with diethylamine substituents, influencing its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects. Specific pathways may vary depending on the biological system under investigation.
Biological Activities
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, related pyridine derivatives have shown inhibitory effects on human cancer cell lines, including hepatocellular carcinoma (HepG2) cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
- Antimicrobial Properties : Research indicates that brominated pyridine derivatives possess antimicrobial activity against a range of pathogens. The presence of the bromine atom may enhance the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth.
- CYP Enzyme Inhibition : Some studies have suggested that this compound may act as an inhibitor of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. This property could be significant for drug-drug interaction studies and understanding metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
A study evaluating the anticancer properties of related pyridine compounds demonstrated that certain derivatives exhibited significant cytotoxicity against HepG2 cells with IC50 values ranging from 9.08 to 19.7 µg/ml. The mechanism involved the induction of apoptosis through mitochondrial pathways and caspase activation .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of brominated pyridine derivatives, including this compound. The study reported that these compounds displayed notable activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Properties
IUPAC Name |
4-bromo-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWJQOUHBJCQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671706 | |
| Record name | 4-Bromo-N,N-diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142194-28-2 | |
| Record name | 4-Bromo-N,N-diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















